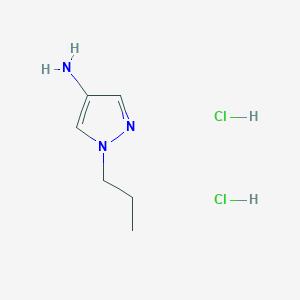
1-Propyl-1H-pyrazol-4-ylamine dihydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is C6H11N3.2HCl . The molecular weight is 198.1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride include a molecular weight of 198.1 . More detailed properties like melting point, boiling point, and density were not found in the sources I retrieved .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
1-Propyl-1H-pyrazol-4-ylamine dihydrochloride and its derivatives are primarily used in the synthesis of various heterocyclic compounds. These compounds are synthesized through reactions involving carboxylic acids, amides, and other nucleophiles, leading to a variety of heterocyclic structures. These reactions often employ compounds like 1H-pyrazole-3-carboxylic acid and 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid as starting materials, which undergo reactions with hydrazine, hydroxylamine hydrochloride, and other reagents. The resulting products are structurally diverse, showing the versatility of pyrazole derivatives in heterocyclic chemistry (Bildirici et al., 2007).
Generation of Structurally Diverse Libraries
Pyrazole derivatives are also used as starting materials for the generation of structurally diverse compound libraries. These libraries are created through various alkylation and ring closure reactions, leading to the formation of a wide range of compounds, including dithiocarbamates, thioethers, and numerous NH-azoles. The diversity of the resulting compound library showcases the potential of pyrazole derivatives in medicinal chemistry and drug discovery (Roman, 2013).
Antibacterial and Antimicrobial Applications
Several derivatives synthesized from pyrazole compounds demonstrate significant antibacterial and antimicrobial activities. For instance, compounds synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates the potential of these compounds in developing new antibacterial agents (Bildirici et al., 2007).
Synthesis and Pharmacological Application
Pharmacological Applications
1-Propyl-1H-pyrazol-4-ylamine dihydrochloride derivatives are investigated for various pharmacological activities. Compounds like 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for their antidepressant activity. These compounds showed significant potential, with certain derivatives reducing immobility time in animal models, indicating their antidepressant effects. This highlights the relevance of pyrazole derivatives in the development of new therapeutic agents (Mathew et al., 2014).
Propiedades
IUPAC Name |
1-propylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-2-3-9-5-6(7)4-8-9;;/h4-5H,2-3,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTNEZJAWQMUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1H-pyrazol-4-ylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1451115.png)
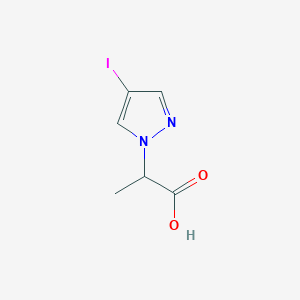
![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)
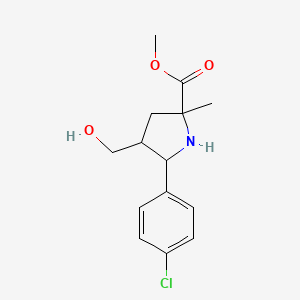
![N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1451122.png)
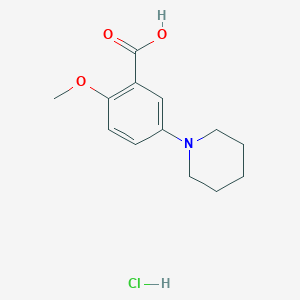
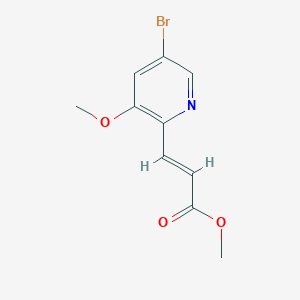

![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B1451126.png)
![Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1451129.png)
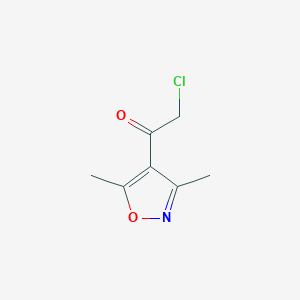
![N-Ethyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B1451133.png)
